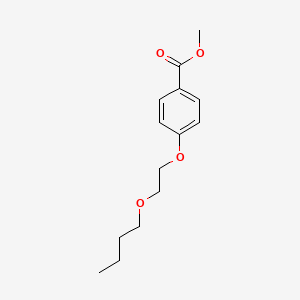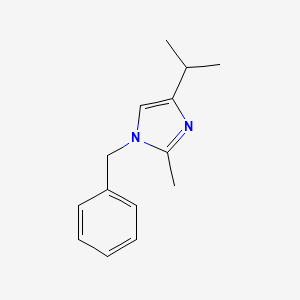![molecular formula C32H30 B14644985 1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene] CAS No. 54378-46-0](/img/structure/B14644985.png)
1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[4-(1-phenylvinyl)phenyl]butane is an organic compound with the molecular formula C({20})H({22}) It is characterized by the presence of two phenylvinyl groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane typically involves the use of electrophilic aromatic substitution reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for the synthesis of this compound.
Industrial Production Methods
Industrial production of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[4-(1-phenylvinyl)phenyl]butane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenylvinyl groups to phenylethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are commonly used.
Substitution: Reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[4-(1-phenylvinyl)phenyl]butane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane involves its interaction with specific molecular targets. The phenylvinyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with cellular membranes, influencing membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(4-vinylphenyl)butane
- 1,4-Bis(4-ethylphenyl)butane
- 1,4-Bis(4-methylphenyl)butane
Uniqueness
1,4-Bis[4-(1-phenylvinyl)phenyl]butane is unique due to the presence of phenylvinyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
54378-46-0 |
|---|---|
Molekularformel |
C32H30 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
1-(1-phenylethenyl)-4-[4-[4-(1-phenylethenyl)phenyl]butyl]benzene |
InChI |
InChI=1S/C32H30/c1-25(29-13-5-3-6-14-29)31-21-17-27(18-22-31)11-9-10-12-28-19-23-32(24-20-28)26(2)30-15-7-4-8-16-30/h3-8,13-24H,1-2,9-12H2 |
InChI-Schlüssel |
FRUSJDBBXQGOHP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


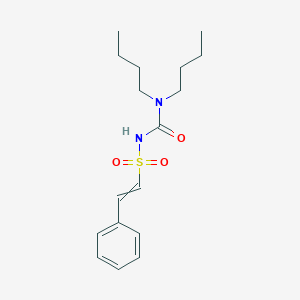
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
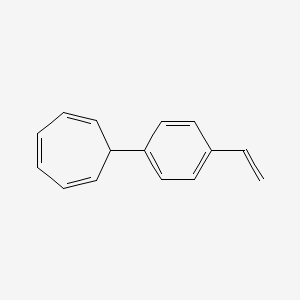
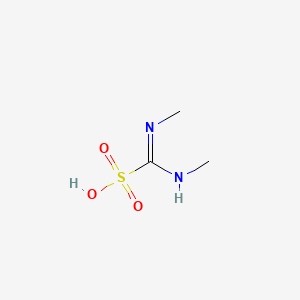

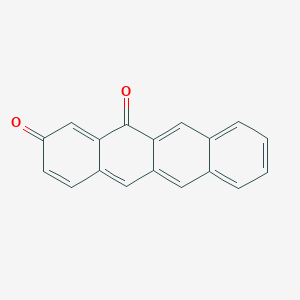


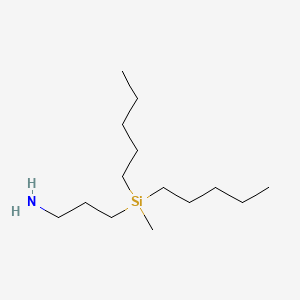
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
